(2-Nitrophenyl)acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Nitrophenyl)acetone oxime” is a type of oxime, which is a class of chemical compounds that can be synthesized from aldehydes or ketones . Oximes are highly crystalline compounds that find applications not only for protection, but also for purification and characterization of carbonyl compounds .
Synthesis Analysis
The synthesis of oximes involves the reaction of aldehydes and ketones with hydroxylamine . In the case of “this compound”, it is likely synthesized through a similar process. A study has shown that the formation of 2-nitrosopropane, an isomer of acetoxime, was first found in the ammoxidation of acetone with hydrogen peroxide catalyzed by hollow titanium silicalite (HTS) .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other oximes, with a C=N-OH functional group. The exact structure would depend on the specific arrangement of atoms and the presence of any additional functional groups .Chemical Reactions Analysis
Oximes, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in the Beckmann rearrangement, a reaction that transforms oximes into amides or nitriles . Oximes can also undergo metathesis reactions, which involve the breaking and reforming of bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Oximes in general are known for their versatility in chemistry, with applications in a wide range of areas .Mechanism of Action
The mechanism of action of oximes involves the reactivation of the enzyme acetylcholinesterase (AChE). This is achieved by their ability to reactivate the enzyme . In the case of “(2-Nitrophenyl)acetone oxime”, the specific mechanism of action would depend on its intended use and the context in which it is applied.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[1-(2-nitrophenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-12)6-8-4-2-3-5-9(8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULMJKXIROWCT-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.